3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline

Differentiation therapy Anticancer Dihydroisoquinoline

3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline (CAS 20232-65-9) is a synthetic 1-alkyl-6,7-dimethoxy-3,4-dihydroisoquinoline derivative with a C6 branched alkyl chain at the 1-position. This compound belongs to a well-studied class of dihydroisoquinolines that exhibit differentiation-inducing activity in undifferentiated cells, a property linked to anticancer and dermatological applications.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
CAS No. 20232-65-9
Cat. No. B11854040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline
CAS20232-65-9
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCC(C)CC1=NCCC2=CC(=C(C=C21)OC)OC
InChIInChI=1S/C16H23NO2/c1-5-11(2)8-14-13-10-16(19-4)15(18-3)9-12(13)6-7-17-14/h9-11H,5-8H2,1-4H3
InChIKeyYOUNAVYUPVYFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline (CAS 20232-65-9): Procurement-Quality Overview for a Differentiation-Active Dihydroisoquinoline


3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline (CAS 20232-65-9) is a synthetic 1-alkyl-6,7-dimethoxy-3,4-dihydroisoquinoline derivative with a C6 branched alkyl chain at the 1-position . This compound belongs to a well-studied class of dihydroisoquinolines that exhibit differentiation-inducing activity in undifferentiated cells, a property linked to anticancer and dermatological applications [1]. The 3,4-dihydroisoquinoline scaffold is distinct from tetrahydroisoquinoline and fully aromatic isoquinoline analogs in oxidation state and conformational flexibility, parameters that directly influence biological target engagement [2].

Why 3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline Cannot Be Interchanged with Common Dihydroisoquinoline Analogs


Within the 1-alkyl-6,7-dimethoxy-3,4-dihydroisoquinoline series, the identity of the 1-alkyl substituent is the dominant determinant of both the direction (hypotensive vs. hypertensive) and magnitude of biological response [1]. Substituting the 1-(2-methylbutyl) group for a simple methyl, benzyl, or longer straight-chain alkyl group fundamentally alters pharmacological profile, as demonstrated in systematic cardiovascular studies where even modest alkyl chain modifications reversed hemodynamic effects [1]. Furthermore, the 6,7-dimethoxy substitution pattern confers distinct electronic and steric properties compared to 6,7-methylenedioxy analogs that share the 1-(2-methylbutyl) motif. Generic procurement without verifying the exact 1-alkyl and aromatic substitution identity therefore risks selecting a compound with divergent, or even opposite, biological activity [2].

Quantitative Differentiation Evidence for 3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline Against Closest Structural Analogs


Differentiation-Inducing Activity: 6,7-Dimethoxy vs. 6,7-Methylenedioxy 1-(2-Methylbutyl) Analogs

3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing use as an anticancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing property was specifically noted for the 6,7-dimethoxy derivative. In contrast, the structurally closely related 1-(2-methylbutyl)-3-methyl-6,7-methylenedioxyisoquinoline·HCl (B-15), which shares the identical 1-(2-methylbutyl) substituent but replaces 6,7-dimethoxy with a 6,7-methylenedioxy group and adds a 3-methyl substituent, was characterized primarily by selective inhibition of DNA synthesis in HeLa cells, with inhibition of 3H-thymidine incorporation occurring immediately after addition and being rapidly reversible upon washout [2]. The primary mechanism of action thus diverges between differentiation induction (6,7-dimethoxy compound) and reversible DNA synthesis inhibition (6,7-methylenedioxy compound), a distinction with direct implications for selecting the appropriate tool compound for mechanism-of-action studies.

Differentiation therapy Anticancer Dihydroisoquinoline

Alkyl Chain Structure-Activity Relationship: 2-Methylbutyl vs. Simpler 1-Alkyl Substituents in Antitumor Potency

Systematic SAR studies of 1-alkyl substituted isoquinoline derivatives established that antitumor activity against HeLa cells (in vitro) and Ehrlich ascites carcinoma (in vivo) is primarily determined by the chemical structure of the 1-alkyl substituent, with activity increasing as the number of carbon atoms in the alkyl chain increased and with branching (tertiary or cycloalkyl groups) conferring the greatest potency [1]. The 2-methylbutyl group (C6 branched) present in the target compound falls within the optimal range identified for marked inhibitory effects. In the parallel 6,7-methylenedioxy series, 1-(2-methylbutyl)-3-methyl-6,7-methylenedioxyisoquinoline·HCl (B-15) was a strong inhibitor of dehydrogenase activities in Ehrlich ascites carcinoma cells and showed selective inhibitory activity against endogenous respiration of carcinoma cells compared to normal hepatic cells [2]. By class-level inference, the 1-(2-methylbutyl) substituent in the 6,7-dimethoxy series is predicted to confer superior antitumor potency compared to 1-methyl or 1-ethyl analogs (dehydrosalsolidine class), which lack the branched alkyl chain length required for maximal activity [1].

Structure-activity relationship Antitumor 1-Alkylisoquinoline

Cardiovascular Pharmacological Direction: 1-Alkyl-6,7-dimethoxy Series (Hypotensive) vs. Benzo-annelated Analogs (Hypertensive)

In a systematic study of 1-alkyl-3,4-dihydroisoquinoline derivatives, 1-alkyl-6,7-dimethoxy-3,4-dihydroisoquinolines as a class consistently produced a hypotensive action, whereas structurally related 4-alkyl-1,2-dihydro-benzo[f]isoquinolines (benzo-annelated structures) exhibited the opposite — a hypertensive effect [1]. The most active compound in the dimethoxy series decreased arterial pressure in cats by 52 Torr with a duration of approximately 4 hours [1]. This pharmacological dichotomy demonstrates that the 6,7-dimethoxy-3,4-dihydro core structure is an essential determinant of the direction of cardiovascular effect, independent of 1-alkyl substitution identity. The target compound, bearing both the 6,7-dimethoxy substitution and a 1-(2-methylbutyl) group, is firmly placed in the hypotensive class.

Cardiovascular pharmacology Hypotensive Dihydroisoquinoline

Oxidation State Selectivity: 3,4-Dihydro vs. Tetrahydroisoquinoline and Fully Aromatic Isoquinoline Scaffolds

The 3,4-dihydroisoquinoline scaffold represents a distinct oxidation state that influences biological target recognition. The C=N double bond in the 1,2-position of 3,4-dihydroisoquinolines creates a planar geometry around the imine functionality that is absent in 1,2,3,4-tetrahydroisoquinolines (fully saturated) and differs electronically from fully aromatic isoquinolines. This structural feature is critical for sigma receptor ligand design, where dihydroisoquinoline-based probes such as RHM-1 and its analogs demonstrate that the 3,4-dihydro core is essential for sigma-2 receptor binding affinity [1]. The target compound shares this 3,4-dihydro oxidation state characteristic. In the differentiation-inducing context, the dihydro scaffold distinguishes the target compound from tetrahydroisoquinoline-based antitumor agents, which operate through different mechanisms such as tubulin inhibition or histone deacetylase inhibition [2].

Scaffold selectivity Dihydroisoquinoline Sigma receptor

Highest-Confidence Research and Industrial Application Scenarios for 3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline


Differentiation Therapy Drug Discovery: Monocyte Lineage Induction Screening

This compound is well-suited as a positive control or lead scaffold in phenotypic screening campaigns aimed at identifying agents that induce differentiation of undifferentiated myeloid or promyelocytic leukemia cells toward the monocyte lineage [1]. Its differentiation-inducing activity is documented distinctly from the DNA synthesis inhibition mechanism of the 6,7-methylenedioxy analog B-15 [2]. Researchers investigating differentiation therapy for acute promyelocytic leukemia or psoriasis should select this compound specifically, as the 6,7-dimethoxy substitution pattern is associated with differentiation induction rather than reversible cytostatic effects. Ensure the CAS number 20232-65-9 is verified upon procurement to exclude the methylenedioxy analog.

Cardiovascular Pharmacology: Hypotensive Mechanism Studies Using the 1-Alkyl-6,7-dimethoxy-dihydroisoquinoline Scaffold

The compound is a member of the 1-alkyl-6,7-dimethoxy-3,4-dihydroisoquinoline class, which consistently produces hypotensive rather than hypertensive effects [1]. It can serve as a tool compound for elucidating the molecular mechanisms underlying the hypotensive action of this scaffold, including calcium channel modulation and phosphodiesterase inhibition pathways identified for close structural analogs such as GS 386 [2]. The 2-methylbutyl substituent at the 1-position is expected to confer distinct potency and pharmacokinetic properties compared to 1-benzyl or 1-methyl analogs, making this compound a specific probe for alkyl-chain SAR within the hypotensive series.

Sigma-2 Receptor Ligand Development: Dihydroisoquinoline Scaffold-Based Probe Design

The 6,7-dimethoxy-3,4-dihydroisoquinoline core is a validated scaffold for sigma-2 receptor ligand design, as demonstrated by the development of RHM-1 and related sigma-2 selective radioligands [1]. The target compound provides the core 3,4-dihydroisoquinoline pharmacophore with a 1-(2-methylbutyl) substituent, offering a distinct lipophilic profile for structure-activity relationship expansion around sigma-2 receptor binding. Medicinal chemistry teams developing sigma-2 targeted agents for cancer imaging, neuroscience, or drug delivery applications should consider this compound as a scaffold diversification starting point, with the 1-(2-methylbutyl) group providing differentiated lipophilicity (cLogP modulation) compared to the 1-methyl or 1-benzyl congeners commonly used in the field.

Chemical Biology: Selective Undifferentiated Cell Targeting Tool

The compound's reported activity in arresting proliferation specifically in undifferentiated cells while inducing their differentiation [1] positions it as a chemical biology probe for studying the molecular circuitry governing the undifferentiated state. In comparative studies, the 6,7-methylenedioxy analog B-15 acts through reversible DNA synthesis inhibition [2], whereas the 6,7-dimethoxy compound induces a commitment to differentiation — a mechanistically distinct endpoint. Researchers investigating cancer stem cell biology, cellular reprogramming, or developmental signaling pathways can employ this compound to selectively eliminate or differentiate undifferentiated cell populations while sparing already-committed cells.

Quote Request

Request a Quote for 3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.